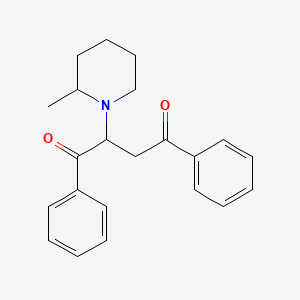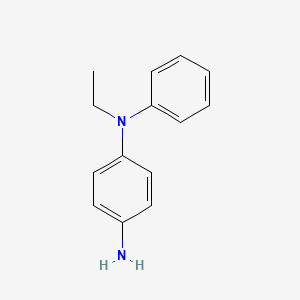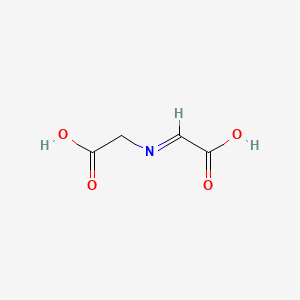
(E)-N-(Carboxymethylidene)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(Carboxymethylidene)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethylidene group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Carboxymethylidene)glycine typically involves the reaction of glycine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a pH range of 8-10 and a temperature of around 25-30°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(Carboxymethylidene)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydroxymethyl derivatives.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
(E)-N-(Carboxymethylidene)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (E)-N-(Carboxymethylidene)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in metabolic processes. Its effects are mediated through the formation of covalent bonds with active site residues, leading to changes in enzyme activity and function.
Comparison with Similar Compounds
N-Methylglycine: Similar in structure but with a methyl group instead of a carboxymethylidene group.
N-Formylglycine: Contains a formyl group instead of a carboxymethylidene group.
N-Acetylglycine: Features an acetyl group in place of the carboxymethylidene group.
Uniqueness: (E)-N-(Carboxymethylidene)glycine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
6229-58-9 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
2-(carboxymethylideneamino)acetic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-5-2-4(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChI Key |
WVZFHMZVRIKDPF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


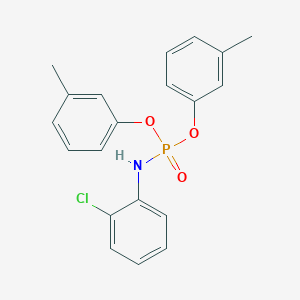
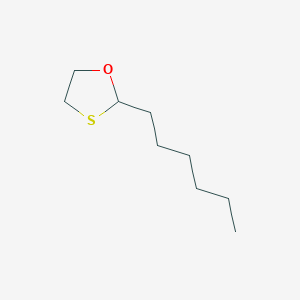
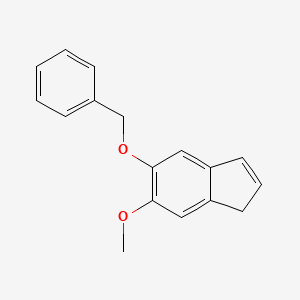
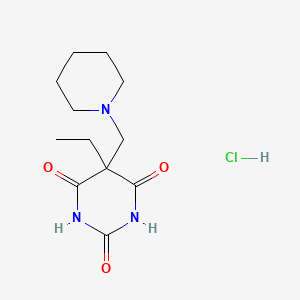
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
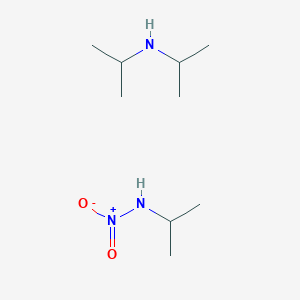
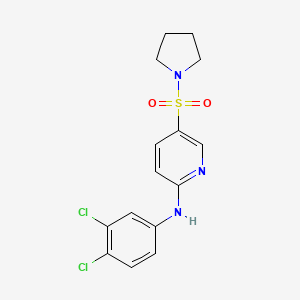
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
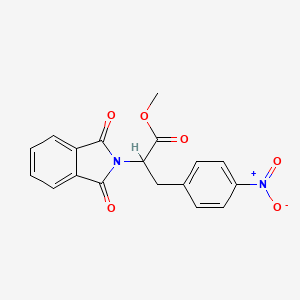
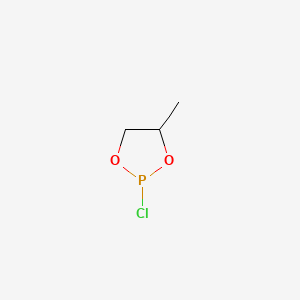
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
